![molecular formula C68H82F3N15O21 B6295891 Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate CAS No. 323577-36-2](/img/structure/B6295891.png)
Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate” is a peptide compound, likely used in scientific research . The “Mca” part refers to (7-methoxycoumarin-4-yl)acetyl, a fluorescent probe, and “Dnp” refers to 2,4-dinitrophenyl, a quencher . Bradykinin is a peptide that causes blood vessels to dilate, and “Ala” and “Lys” are abbreviations for the amino acids alanine and lysine .
Synthesis Analysis
The synthesis of such a compound would likely involve peptide synthesis techniques, where the amino acids are joined together in a specific sequence. This is often done using solid-phase peptide synthesis .Molecular Structure Analysis
The molecular structure would be determined by the sequence of amino acids and any modifications such as the addition of the Mca and Dnp groups. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
As a peptide, this compound could participate in reactions specific to peptides, such as cleavage or binding to other molecules. The Mca and Dnp groups could also participate in fluorescence resonance energy transfer (FRET), a technique often used to study biological phenomena .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the peptide sequence and the Mca and Dnp groups. This could include properties like solubility, stability, and fluorescence .Wissenschaftliche Forschungsanwendungen
Kinin Research and Protease Characterization
A study by Chaerkady and Sharma (2004) focused on isolating and characterizing a bovine lens endopeptidase that cleaves the Phe-Ser bond in peptide substrates like Mca-(Ala7,Lys(Dnp)9)-Bradykinin. Their research found that this protease activity, localized mainly in the lens's outer cortex, is thiol and metal-dependent, suggesting its potential role in peptide hydrolysis within the lens. This provides a glimpse into the application of Mca-(Ala7,Lys(Dnp)9)-Bradykinin in studying specific protease activities in ocular tissues (Chaerkady & Sharma, 2004).
Peptide-Based Enzyme Assays
Nishikata et al. (1999) developed a phosphotyrosine-containing quenched fluorogenic peptide, demonstrating its use as a substrate for protein tyrosine phosphatases (PTPs). While not directly mentioning Mca-(Ala7,Lys(Dnp)9)-Bradykinin, their work on fluorogenic peptides highlights the broader applicability of such compounds in enzyme assay development. These assays can measure enzyme activity, contributing to our understanding of enzyme functions and their roles in various biological processes (Nishikata et al., 1999).
Wirkmechanismus
Target of Action
Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate, also known as MFCD03093413, is a complex compound that primarily targets proteolytic enzymes . These enzymes play a crucial role in various biological processes, including digestion, immune response, and cell signaling .
Mode of Action
The compound acts as a fluorogenic substrate for these enzymes . It contains a fluorophore (Mca) and a quencher (Dnp). In the intact substrate, the fluorescence of Mca is quenched by Dnp. When the substrate is cleaved by the target enzyme, the quencher is separated from the fluorophore, resulting in an increase in fluorescence . This change can be measured, providing a quantitative readout of enzyme activity .
Biochemical Pathways
It is known that proteolytic enzymes are involved in numerous biochemical pathways, including protein degradation, signal transduction, and cell cycle regulation .
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its size, charge, hydrophobicity, and the presence of specific transporters .
Result of Action
The primary result of MFCD03093413’s action is the modulation of proteolytic enzyme activity. By acting as a substrate for these enzymes, it can influence their activity and thus affect the biological processes in which they are involved .
Action Environment
The action, efficacy, and stability of MFCD03093413 can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound or the target enzymes . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-6-(3,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H81N15O19.C2HF3O2/c1-38(58(86)76-48(31-40-16-7-4-8-17-40)60(88)75-46(65(93)94)18-9-10-26-69-42-22-25-50(80(95)96)53(34-42)81(97)98)72-61(89)49(37-82)77-59(87)47(30-39-14-5-3-6-15-39)74-56(84)36-71-62(90)51-20-12-28-78(51)64(92)52-21-13-29-79(52)63(91)45(19-11-27-70-66(67)68)73-55(83)32-41-33-57(85)100-54-35-43(99-2)23-24-44(41)54;3-2(4,5)1(6)7/h3-8,14-17,22-25,33-35,38,45-49,51-52,69,82H,9-13,18-21,26-32,36-37H2,1-2H3,(H,71,90)(H,72,89)(H,73,83)(H,74,84)(H,75,88)(H,76,86)(H,77,87)(H,93,94)(H4,67,68,70);(H,6,7)/t38-,45-,46-,47-,48-,49-,51-,52-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBKEUFPROWZNQ-BGHOPRHLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H82F3N15O21 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1502.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.